

# A Cross-Species Comparative Analysis of the ZMYND19 Gene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species analysis of the Zinc Finger MYND-Type Containing 19 (ZMYND19) gene, also known as MIZIP (Melanin-concentrating hormone receptor 1-Interacting ZInc-finger Protein). We delve into its orthologs, expression patterns, protein interactions, and its role in key signaling pathways across different species. This objective comparison is supported by experimental data and detailed methodologies to facilitate further research and drug development efforts.

### **Orthologs and Conservation**

ZMYND19 is a highly conserved protein across various species, suggesting a fundamental biological role. The following table summarizes the key orthologs of human ZMYND19.

Species	Gene Symbol	Chromosome	Protein Length (Amino Acids)
Homo sapiens (Human)	ZMYND19	9	227
Mus musculus (Mouse)	Zmynd19	2	227
Danio rerio (Zebrafish)	zmynd19	5	229



Sequence alignment of the MYND domain, a critical region for protein-protein interactions, reveals a high degree of conservation, particularly in the zinc-coordinating cysteine and histidine residues. This structural conservation underscores the functional importance of this domain.

# **Comparative Gene Expression Analysis**

The expression of ZMYND19 varies across tissues and species, providing insights into its potential physiological functions. The following tables summarize the mRNA expression levels in human, mouse, and zebrafish tissues, with data sourced from the Genotype-Tissue Expression (GTEx) portal and other databases.

Table 1: Human ZMYND19 mRNA Expression (TPM - Transcripts Per Million)

Tissue	Median TPM
Brain - Cerebellum	25.6
Testis	18.2
Pituitary	15.1
Nerve - Tibial	12.5
Adrenal Gland	9.8
Esophagus - Mucosa	8.5
Skin - Sun Exposed	7.1
Lung	6.4
Heart - Atrial Appendage	5.3
Colon - Transverse	4.9

Table 2: Mouse Zmynd19 mRNA Expression



Tissue	Expression Level
Brain	High
Testis	High
Stomach	Moderate
Spleen	Moderate
Lung	Low
Liver	Low
Kidney	Low

Table 3: Zebrafish zmynd19 mRNA Expression

Developmental Stage/Tissue	Expression Level
Embryo (24 hpf)	Present
Adult Brain	High
Adult Testis	High
Adult Eye	Moderate

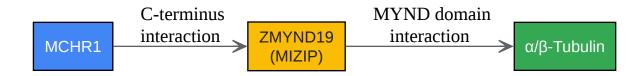
## **Key Protein Interactions and Signaling Pathways**

ZMYND19 is a multifaceted protein involved in several critical cellular processes through its interactions with other proteins.

### **Interaction with MCHR1 and Tubulin**

Initially identified through its interaction with the C-terminus of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), ZMYND19 is thought to play a role in MCHR1 signaling.[1][2] Furthermore, ZMYND19 binds to the N-termini of both alpha- and beta-tubulin via its MYND domain.[1][2] This interaction suggests a potential role in linking MCHR1 signaling to the microtubule cytoskeleton, which is crucial for processes like brain development, ciliogenesis, and spermatogenesis.[3]





**Figure 1.** ZMYND19 interaction with MCHR1 and Tubulin.

### **Negative Regulation of the mTORC1 Pathway**

Recent studies have unveiled a novel role for ZMYND19 as a negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[4][5] ZMYND19, along with MKLN1, accumulates upon the knockout of the CTLH E3 ubiquitin ligase complex component MAEA.[4][5] This accumulation leads to the inhibition of mTORC1 activity at the lysosomal membrane.[4][5] ZMYND19 and MKLN1 achieve this by binding to the mTORC1 component Raptor and the RagA/C GTPases, thereby blocking a late stage of mTORC1 activation.[4][5]



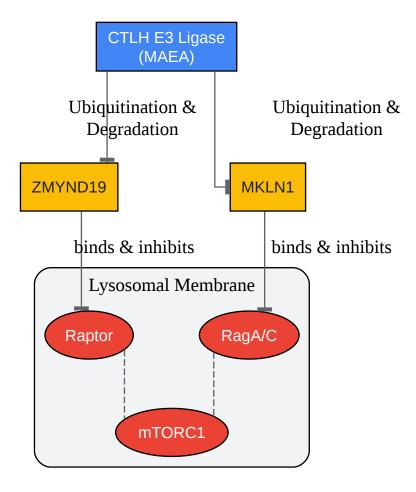


Figure 2. Negative regulation of mTORC1 by ZMYND19 and MKLN1.

# Experimental Protocols Co-Immunoprecipitation (Co-IP) for ZMYND19 Interaction Analysis

This protocol is designed to validate the interaction between ZMYND19 and its putative binding partners.

### 1. Cell Lysis:

Culture cells expressing tagged versions of ZMYND19 and the protein of interest to ~80-90% confluency.



- Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
- 2. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
- Centrifuge and transfer the supernatant to a new tube.
- Add the primary antibody against the tagged "bait" protein (e.g., anti-FLAG for FLAG-ZMYND19) and incubate overnight at 4°C with gentle rotation.
- Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
- 3. Washing and Elution:
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding.
- Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
- 4. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against the "bait" and "prey" proteins.
- Use appropriate secondary antibodies and a chemiluminescent substrate for detection.



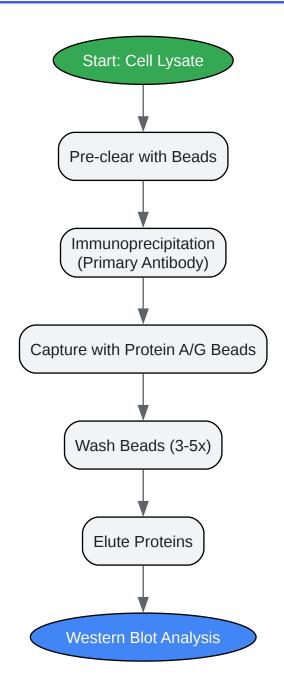


Figure 3. Co-Immunoprecipitation experimental workflow.

# CRISPR-Cas9 Knockout Screen to Identify ZMYND19 Function

This protocol outlines a pooled CRISPR-Cas9 screen to identify cellular processes affected by the loss of ZMYND19.



- 1. sgRNA Library Design and Lentiviral Production:
- Design and synthesize a pooled sgRNA library targeting the ZMYND19 gene and nontargeting controls.
- Clone the sgRNA library into a lentiviral vector.
- Co-transfect the lentiviral vector library and packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.
- 2. Cell Transduction and Selection:
- Transduce the target cell line (stably expressing Cas9) with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure one sgRNA per cell.
- Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
- 3. Phenotypic Screening:
- Culture the selected cell population under specific conditions to screen for a phenotype of interest (e.g., drug treatment, nutrient deprivation).
- Harvest a portion of the cells at the beginning of the screen (T0) as a baseline.
- Continue the screen for a defined period, allowing for the selection of cells with specific phenotypes.
- Harvest the final cell population.
- 4. Genomic DNA Extraction and Sequencing:
- Extract genomic DNA from the T0 and final cell populations.
- Amplify the sgRNA-containing regions from the genomic DNA by PCR.
- Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in the initial and final populations.







### 5. Data Analysis:

- Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the final population compared to the T0 population.
- Enrichment or depletion of sgRNAs targeting ZMYND19 indicates its involvement in the screened phenotype.



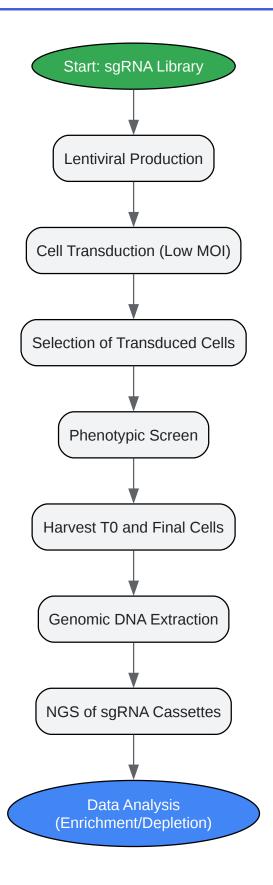


Figure 4. CRISPR-Cas9 knockout screen workflow.



### Conclusion

This comparative guide highlights the conserved nature and multifaceted roles of the ZMYND19 gene across different species. Its interactions with MCHR1, tubulin, and its newly discovered function as a negative regulator of the mTORC1 pathway position it as a protein of significant interest for further investigation. The provided experimental protocols offer a starting point for researchers to explore the intricate functions of ZMYND19 and its potential as a therapeutic target in various diseases.

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